2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide
Description
2-(2-((2-Chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide is a synthetic small-molecule compound featuring a central imidazole ring substituted at position 2 with a (2-chlorobenzyl)thio group and at position 5 with a hydroxymethyl moiety. Safety guidelines emphasize handling precautions, including avoidance of heat and ignition sources, and proper storage .
Properties
IUPAC Name |
2-[2-[(2-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-14-4-2-1-3-11(14)10-23-16-18-7-13(9-21)20(16)8-15(22)19-12-5-6-12/h1-4,7,12,21H,5-6,8-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFKBQRGSHGNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=CN=C2SCC3=CC=CC=C3Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide typically involves multiple steps. The process begins with the preparation of the chlorobenzyl thioether intermediate, which is then reacted with other reagents to form the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Table 1: Structural and Functional Features of Analogous Compounds
Key Observations:
- Nitroimidazole Derivatives : EF5 and the compound from share nitro groups, which enhance redox activity. EF5’s pentafluoropropyl chain improves tissue penetration for hypoxia detection, while the hydroxymethyl group in the target compound may increase hydrophilicity .
- Thioether Linkages : The (2-chlorobenzyl)thio group in the target compound is structurally distinct from the thiazole and triazole moieties in ’s derivatives, which likely alter binding affinity and metabolic stability .
Pharmacological and Functional Comparisons
- Hypoxia Detection: EF5’s nitroimidazole core facilitates selective binding to hypoxic tissues, a property absent in the hydroxymethyl-substituted target compound. EF5’s biodistribution studies in mice showed heterogeneous tumor binding, validated via monoclonal antibody techniques .
- Antihypertensive Potential: Imidazole derivatives in (e.g., 2-substituted-1-(pyridin-2-ylmethyl)-1H-benzo[d]imidazoles) demonstrate antihypertensive effects, suggesting the target compound’s imidazole core could be repurposed for similar applications .
- Antimicrobial and Anticancer Activity : ’s triazole-thiazole-acetamide hybrids highlight the role of heterocyclic diversity in modulating biological activity. The target compound’s chlorobenzyl group may enhance membrane permeability, akin to bromophenyl in 9c .
Research Findings and Implications
- EF5 : Demonstrated utility in hypoxia imaging, with liver and tumor binding heterogeneity highlighting the need for targeted delivery systems .
- Nitroimidazole Derivatives : Showed dose-dependent in vivo activity, suggesting nitro groups as critical pharmacophores .
- Target Compound: Structural features (hydroxymethyl, cyclopropyl) may optimize solubility and target engagement, but empirical data are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
